molecular formula C20H13NaO5 B12676865 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt CAS No. 54287-24-0

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt

Katalognummer: B12676865
CAS-Nummer: 54287-24-0
Molekulargewicht: 356.3 g/mol
InChI-Schlüssel: YTLQBDSSPRUFRG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is a chemical compound with the molecular formula C20H13NaO5 and a molecular weight of 356.31 g/mol . This compound is known for its unique structure, which includes a xanthene core substituted with hydroxy groups and a benzoic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt typically involves the condensation of 3,6-dihydroxyxanthene with benzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is widely used in scientific research due to its fluorescent properties. It is employed as a fluorescent reagent for the detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite . This compound is also used in various fields, including:

    Chemistry: As a fluorescent probe in analytical chemistry.

    Biology: For imaging and detecting reactive oxygen species in biological systems.

    Medicine: In diagnostic assays and therapeutic research.

    Industry: In the development of fluorescent dyes and sensors.

Wirkmechanismus

The mechanism of action of 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt involves its ability to react with reactive oxygen species. Upon reaction with hROS, the compound undergoes a structural change that results in increased fluorescence intensity. This property allows it to be used as a sensitive and specific probe for detecting hROS in various environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, sodium salt is unique due to its specific substitution pattern and the presence of sodium salt, which enhances its solubility and reactivity in aqueous environments. Its high sensitivity and specificity for detecting hROS make it a valuable tool in scientific research .

Eigenschaften

CAS-Nummer

54287-24-0

Molekularformel

C20H13NaO5

Molekulargewicht

356.3 g/mol

IUPAC-Name

sodium;2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate

InChI

InChI=1S/C20H14O5.Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,19,21-22H,(H,23,24);/q;+1/p-1

InChI-Schlüssel

YTLQBDSSPRUFRG-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.